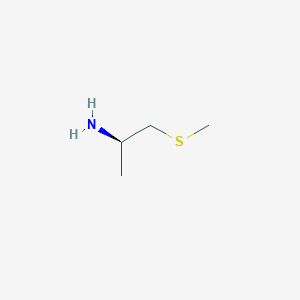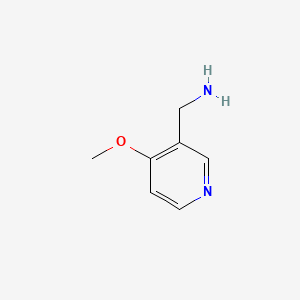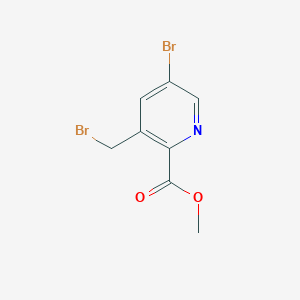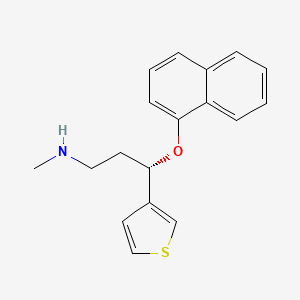![molecular formula C7H7BO3 B1427082 Benzo[c][1,2]oxaborole-1,5(3H)-diol CAS No. 1187190-70-0](/img/structure/B1427082.png)
Benzo[c][1,2]oxaborole-1,5(3H)-diol
Overview
Description
Benzo[c][1,2]oxaborole-1,5(3H)-diol, also known as 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol, is a chemical compound with the molecular formula C7H7BO3 . It has a molecular weight of 149.94 g/mol . This compound is used as a reagent in the synthesis of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is based on the preparation of 9-carboxymethoxyoxime of clarithromycin and primary aliphatic amino group of BB . Another synthetic approach includes four steps: the protection of 2′-hydroxyl of desosamine by acylation, formation of 4″-O-imidazole carboxylate as an active intermediate, formation of carbamates, and final deprotection of 2′-hydroxyl group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoxaborole ring. The IUPAC name for this compound is 1-hydroxy-3H-2,1-benzoxaborol-5-ol . The InChIKey, a unique identifier for the compound, is GEQGETTVGJBBOI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 150.0488242 g/mol . The topological polar surface area is 49.7 Ų . The compound has a complexity of 153 .Scientific Research Applications
Dynamic Equilibrium in Biological Systems
Benzo[c][1,2]oxaborole-1,5(3H)-diol, as part of the benzoxaborole class, exhibits unique structural and physicochemical properties, making it significant in pharmacophore research. Its behavior in aqueous solutions is particularly relevant, with NMR spectroscopy confirming a preference for the closed form of benzoxaborole over the open boronic acid form. This knowledge is crucial for understanding benzoxaboroles' behavior in biological systems (Vshyvenko et al., 2016).
Antibacterial Activity and Mode of Action
A subset of benzoxaboroles, including this compound, has shown promise in antimicrobial activity, primarily by inhibiting leucyl-tRNA synthetase via an oxaborole tRNA-trapping mechanism. This mechanism involves the formation of a stable tRNA-benzoxaborole adduct, indicating a potential new class of antibacterial agents (Si et al., 2019).
Synthesis and Applications in Medicinal Chemistry
The synthesis of benzoxaboroles, including this compound, and their applications in medicinal chemistry are of significant interest. Benzoxaboroles are used as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents. Their properties, synthetic methods, and various applications highlight their versatility and importance in the field of medicinal chemistry (Zhang et al., 2013).
Conjugation with Antibiotics for Improved Efficacy
Research into conjugating this compound with existing antibiotics like Clarithromycin has shown potential in extending the antimicrobial spectrum and overcoming bacterial resistance. This approach demonstrates the utility of benzoxaborole derivatives in enhancing the efficacy of traditional antibiotics (Lapa et al., 2019).
Potential in Cell Permeation and Antibiotic Resistance Inhibition
This compound derivatives have been studied for their potential to enhance cell permeation and potentiate the activity of beta-lactam antibiotics in bacteria. This research is crucial in addressing the challenge of drug resistance, particularly in Gram-negative bacteria (Venturelli et al., 2007).
Mechanism of Action
Target of Action
Benzo[c][1,2]oxaborole-1,5(3H)-diol, also known as 1,3-dihydro-2,1-benzoxaborole-1,5-diol, primarily targets bacterial RNA . It is effective against both Gram-positive and Gram-negative microbes .
Mode of Action
The compound interacts with its targets by acting as a ligand for bacterial RNA . This interaction results in the inhibition of protein synthesis, which is crucial for the survival and replication of bacteria .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in bacteria. By inhibiting this pathway, this compound disrupts the normal functioning of bacteria, leading to their death .
Pharmacokinetics
It is known that the compound has good antitubercular activity and high selectivity over human mitochondrial and cytoplasmic leurs . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes it an effective antimicrobial agent.
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQGETTVGJBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262259 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187190-70-0 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


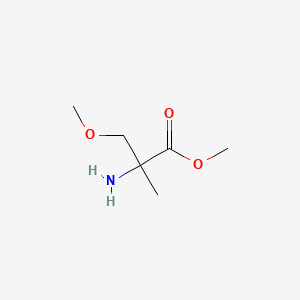
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)

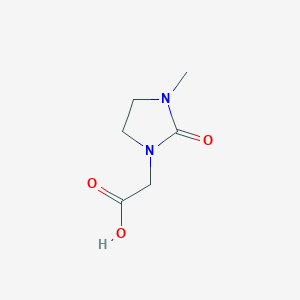


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
